5-(5-Chlorothiophen-2-yl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(5-Chlorothiophen-2-yl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorothiophene ring, a diethylamino benzylidene group, and a pyrazole carbohydrazide moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chlorothiophen-2-yl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of the chlorothiophene derivative. This is followed by the formation of the pyrazole ring and the subsequent attachment of the diethylamino benzylidene group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chlorothiophen-2-yl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-(5-Chlorothiophen-2-yl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Chlorothiophen-2-yl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorothiophen-2-yl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide
- 5-(5-Bromothiophen-2-yl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide
- 5-(5-Methylthiophen-2-yl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide
Uniqueness
The uniqueness of 5-(5-Chlorothiophen-2-yl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from similar compounds with different substituents.
Properties
CAS No. |
302918-76-9 |
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Molecular Formula |
C19H20ClN5OS |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20ClN5OS/c1-3-25(4-2)14-7-5-13(6-8-14)12-21-24-19(26)16-11-15(22-23-16)17-9-10-18(20)27-17/h5-12H,3-4H2,1-2H3,(H,22,23)(H,24,26)/b21-12+ |
InChI Key |
RVOMDSYGCNPORZ-CIAFOILYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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